molecular formula C9H9NO2 B15207320 4-(Furan-2-yl)-3,5-dimethylisoxazole

4-(Furan-2-yl)-3,5-dimethylisoxazole

Cat. No.: B15207320
M. Wt: 163.17 g/mol
InChI Key: FFWZWSAKHIWGMX-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-3,5-dimethylisoxazole is a heterocyclic compound that features both a furan ring and an isoxazole ring The furan ring is a five-membered aromatic ring with one oxygen atom, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furyl methyl ketone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized under acidic conditions to yield the isoxazole ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce amines.

Scientific Research Applications

4-(Furan-2-yl)-3,5-dimethylisoxazole has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structural properties.

    Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfural share the furan ring structure.

    Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid share the isoxazole ring structure.

Uniqueness

4-(Furan-2-yl)-3,5-dimethylisoxazole is unique due to the combination of both furan and isoxazole rings in its structure This dual-ring system imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-(furan-2-yl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C9H9NO2/c1-6-9(7(2)12-10-6)8-4-3-5-11-8/h3-5H,1-2H3

InChI Key

FFWZWSAKHIWGMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CO2

Origin of Product

United States

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